molecular formula C20H20N4O2 B2373654 2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline CAS No. 2379997-80-3

2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline

Cat. No.: B2373654
CAS No.: 2379997-80-3
M. Wt: 348.406
InChI Key: YJAOYMLAXWHAGS-UHFFFAOYSA-N
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Description

2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring via an oxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized to introduce the methanone group. The piperidine ring is synthesized separately, often through cyclization reactions involving appropriate precursors. The final step involves coupling the piperidine ring with the quinoline core via the oxypyrimidine linker under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline is unique due to its specific structural features, such as the quinoline core and the oxypyrimidine linker. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-12-21-20(22-13-14)26-16-8-10-24(11-9-16)19(25)18-7-6-15-4-2-3-5-17(15)23-18/h2-7,12-13,16H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAOYMLAXWHAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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